

# Navigating the Evidence: A Comparative Guide to Diabetic Foot Screening Intervals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | IND81   |           |
| Cat. No.:            | B608096 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the optimal frequency for diabetic foot screening is critical for designing clinical trials, developing new therapies, and informing healthcare policy. This guide provides a comprehensive comparison of different screening intervals, drawing upon international guidelines, systematic reviews, and cost-effectiveness analyses to support evidence-based decision-making.

The prevention of diabetic foot ulcers and subsequent amputations is a cornerstone of diabetes management. Regular screening to identify at-risk individuals is universally recommended, yet the evidence base for specific screening intervals is not as robust as one might expect. Most current guidelines are based on risk stratification, with the frequency of screening tailored to the individual's likelihood of developing complications. This guide will delve into these risk-based approaches and the available data supporting them.

## Guideline-Based Screening Intervals: A Risk-Stratified Approach

International guidelines, most notably from the International Working Group on the Diabetic Foot (IWGDF), advocate for a risk-based approach to determine screening frequency. This strategy aims to optimize resource allocation by directing more intensive surveillance towards those at highest risk. While direct comparative trials of different time intervals are scarce, these recommendations are based on expert consensus and observational data.[1][2]



Below is a summary of the risk stratification and corresponding screening intervals as recommended by the IWGDF and other prominent guidelines.[1][3]

| Risk Category | Patient Characteristics                                                                                                     | Recommended Screening<br>Interval |
|---------------|-----------------------------------------------------------------------------------------------------------------------------|-----------------------------------|
| Very Low Risk | No loss of protective sensation (LOPS) and no peripheral artery disease (PAD).[1]                                           | Annually[1][4]                    |
| Low Risk      | LOPS or PAD present.[1]                                                                                                     | Every 6-12 months[1]              |
| Moderate Risk | LOPS and PAD, or LOPS/PAD with foot deformity.[1]                                                                           | Every 3-6 months[1][3]            |
| High Risk     | History of foot ulcer, lower-<br>extremity amputation, or end-<br>stage renal disease in the<br>presence of LOPS or PAD.[1] | Every 1-3 months[1]               |

It is important to note that these intervals are largely based on expert opinion due to a lack of direct evidence from randomized controlled trials to support specific frequencies.[2]

## **Clinical Effectiveness of Diabetic Foot Screening**

Systematic reviews of the available literature suggest that the implementation of diabetic foot screening programs is associated with a reduction in adverse outcomes, although the quality of the evidence is variable.[5][6]

A 2024 systematic review identified five studies that met their inclusion criteria.[5] The findings from this review and other studies are summarized below:



| Outcome           | Key Findings                                                                                                                                                                                                                                                                                                     |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| New Ulceration    | One study demonstrated a 24% reduction in the development of new ulcers following the introduction of a screening program.[5][6]                                                                                                                                                                                 |  |
| Major Amputations | Three observational studies reported a decrease in major amputations ranging from 17% to 96% with screening.[5][6] However, one randomized controlled trial showed no impact on amputation rates.[5]                                                                                                             |  |
| Hospitalization   | The evidence regarding hospitalization rates is conflicting. One study showed a 33% reduction in hospital admissions, while another reported a doubling of admissions after the introduction of screening.[5][6] This discrepancy is likely due to differences in healthcare systems and study methodologies.[6] |  |

While the evidence suggests a benefit to screening, the optimal frequency and the direct comparative effectiveness of different intervals remain areas for further research.

# Experimental Protocols: The Components of a Comprehensive Diabetic Foot Screen

A standardized diabetic foot examination is crucial for accurate risk stratification. The following methodologies are consistently recommended in clinical practice guidelines.[7][8][9]

- 1. Neuropathy Assessment:
- 10-g Monofilament Test: This is the most common method for assessing LOPS.
  - Procedure: The patient is asked to close their eyes. The monofilament is applied to several sites on the plantar surface of the foot (typically the great toe, 1st, 3rd, and 5th metatarsal heads) with enough force to cause the filament to bend. The patient is asked to



indicate when they feel the sensation. Inability to feel the monofilament at one or more sites indicates LOPS.[3][8]

- Vibration Perception Testing (VPT): A biothesiometer or tuning fork (128 Hz) is used to assess vibration sense.
  - Procedure: The vibrating device is placed on a bony prominence, typically the dorsal aspect of the great toe. The patient indicates when they can no longer feel the vibration.
    An elevated threshold suggests neuropathy.[8]

#### 2. Vascular Assessment:

- Palpation of Pedal Pulses: The dorsalis pedis and posterior tibial pulses are palpated and graded as present or absent.[10]
- Ankle-Brachial Index (ABI): This is a non-invasive test to assess for PAD.
  - Procedure: The systolic blood pressure is measured in both brachial arteries and at both ankles (using the dorsalis pedis and posterior tibial arteries). The ABI for each leg is calculated by dividing the highest ankle pressure by the highest brachial pressure. An ABI of <0.9 is indicative of PAD.[10]</li>
- 3. Dermatological and Musculoskeletal Assessment:
- Visual Inspection: The skin is inspected for any pre-ulcerative signs, such as erythema, callus, fissures, or signs of infection. The structure of the foot is examined for deformities like Charcot foot, hammertoes, or prominent metatarsal heads.[8]

## **Cost-Effectiveness of Different Screening Strategies**

Recent research has explored the cost-effectiveness of various diabetic foot screening strategies, including the use of artificial intelligence (AI) to tailor screening intervals.

A 2024 simulation study found that an AI-enhanced, risk-tailored screening approach for low-risk patients could be more cost-effective than routine annual screening.[4] The study projected significant cost savings over a 40-year period by reducing the number of unnecessary screenings without a substantial negative impact on quality-adjusted life years (QALYs).[4][11]



| Screening Strategy                      | Average Lifelong<br>Cost per Patient<br>(SGD) | Average Lifelong<br>Effectiveness<br>(QALYs) | Key Finding                                                                                               |
|-----------------------------------------|-----------------------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Routine Annual<br>Screening             | \$53,993[11]                                  | 22.876[11]                                   | Standard approach.                                                                                        |
| Al-Enhanced Risk-<br>Tailored Screening | \$52,178[11]                                  | 22.866[11]                                   | More cost-effective for low-risk patients, with potential for significant healthcare cost savings.[4][11] |

These findings suggest that a more personalized approach to screening frequency, potentially guided by Al-driven risk prediction models, may offer a more efficient use of healthcare resources.

### **Visualizing the Diabetic Foot Screening Workflow**

The following diagram illustrates the logical flow of a typical diabetic foot screening and risk stratification process.





Click to download full resolution via product page

Caption: A flowchart of the diabetic foot screening and risk stratification process.

#### Conclusion

The current evidence supports a risk-stratified approach to diabetic foot screening, with more frequent examinations for individuals with established risk factors. While there is a lack of head-to-head trials comparing specific screening intervals, the guidelines provide a framework for clinical practice and future research. The emergence of AI-driven, personalized screening strategies may offer a more cost-effective and efficient way to prevent diabetic foot complications. For researchers and drug development professionals, understanding these nuances is essential for designing effective clinical trials and developing interventions that can be seamlessly integrated into existing care pathways. Further research is needed to refine



these screening intervals and to validate the clinical utility and cost-effectiveness of novel screening technologies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. iwgdfguidelines.org [iwgdfguidelines.org]
- 2. How often should an individual undergo diabetes foot screening? Diabetes Foot Screening [diabetesframe.org]
- 3. isomer-user-content.by.gov.sg [isomer-user-content.by.gov.sg]
- 4. annals.edu.sg [annals.edu.sg]
- 5. Effectiveness of screening for foot complications in people with diabetes A systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. cda-amc.ca [cda-amc.ca]
- 8. Diabetic Foot Screening: A Systematic Review of Global Guidelines and Questionnaire-Based Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. isomer-user-content.by.gov.sg [isomer-user-content.by.gov.sg]
- To cite this document: BenchChem. [Navigating the Evidence: A Comparative Guide to Diabetic Foot Screening Intervals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608096#comparative-effectiveness-of-different-diabetic-foot-screening-intervals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com